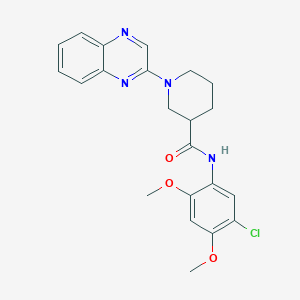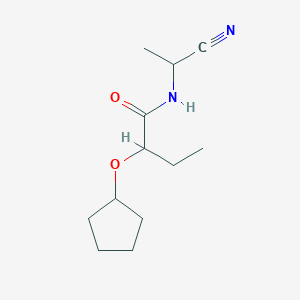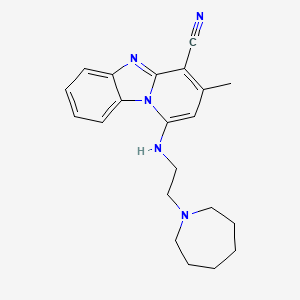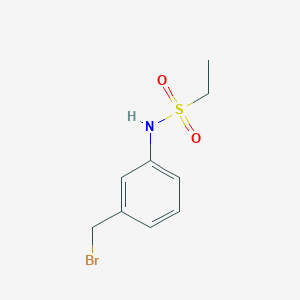
4-methoxy-1-methyl-N-(2-methylquinolin-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-1-methyl-N-(2-methylquinolin-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Derivative Syntheses
The compound 4-methoxy-1-methyl-N-(2-methylquinolin-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is part of a broader class of chemicals involved in the synthesis of heterocyclic derivatives. Research demonstrates the catalytic reactions of similar structures under oxidative carbonylation conditions to yield tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These reactions are significant in organic chemistry and pharmaceutical development due to their efficacy in producing a wide range of heterocyclic compounds (Bacchi et al., 2005).
Weak Interactions and Organic Sandwich Complexes
Further research explores the weak interactions in derivatives, including structures similar to this compound. Studies on barbituric acid derivatives revealed the formation of steady intermolecular sandwich-like complexes stabilized by weak hydrogen bonds and π–π stacking. Such findings contribute to understanding molecular interactions critical in drug design and development (Khrustalev et al., 2008).
Anti-Inflammatory and Analgesic Agents
A study focused on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone for their anti-inflammatory and analgesic properties. This research underscores the potential therapeutic applications of compounds including the this compound structure in developing new treatments for inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial Study of Fluoroquinolone-Based 4-Thiazolidinones
The synthesis and antimicrobial activity of fluoroquinolone-based 4-thiazolidinones, including compounds related to this compound, have been investigated. These compounds demonstrate significant potential in developing new antibacterial and antifungal agents, addressing the growing concern of antibiotic resistance (Patel & Patel, 2010).
Practical Synthesis of Cotarnine
Research on the practical synthesis of cotarnine, a compound closely related to the structure of interest, highlights the importance of these chemical structures in the synthesis of natural products and potential therapeutic agents. The efficient synthesis from starting materials through a series of reactions demonstrates the compound's relevance in pharmaceutical chemistry (Shirasaka et al., 1990).
Propriétés
IUPAC Name |
4-methoxy-1-methyl-N-(2-methylquinolin-4-yl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-8-15(12-6-4-5-7-14(12)19-11)20-18(23)13-10-21(2)17(22)9-16(13)24-3/h4-10H,1-3H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHKEUQMSJBHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CN(C(=O)C=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3R,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2591219.png)

![N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2591222.png)



![2-Furyl[6-(2-furyl)-3-pyridinyl]methanone](/img/structure/B2591229.png)
![(E)-N-[1-(3,4-Diethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2591234.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylbenzamide](/img/structure/B2591235.png)
![1-(2-Chlorophenyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2591236.png)

![1-(3-chloro-2-methylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2591239.png)